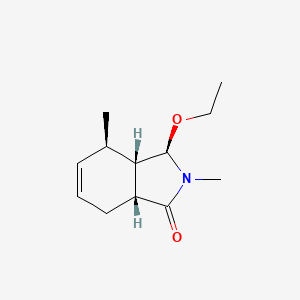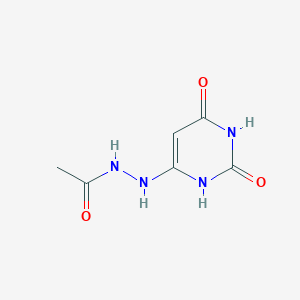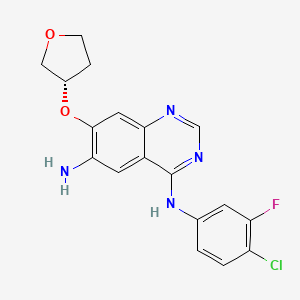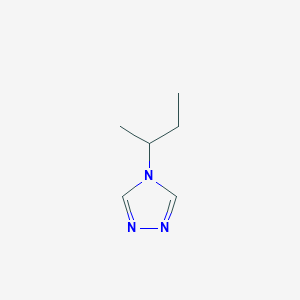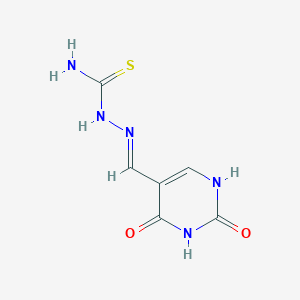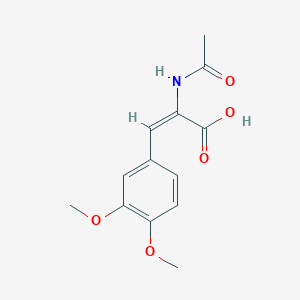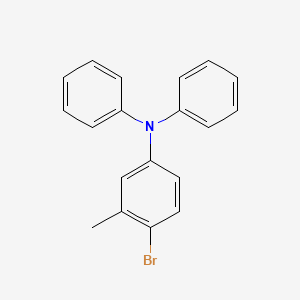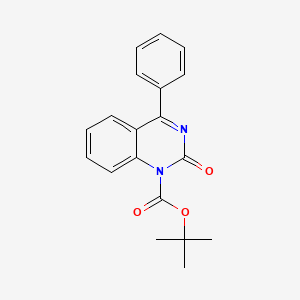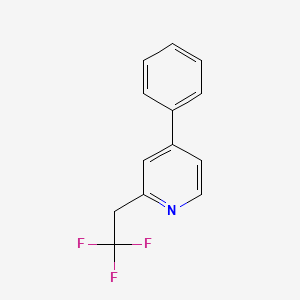
4-Phenyl-2-(2,2,2-trifluoroethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-2-(2,2,2-trifluoroethyl)pyridine is a fluorinated pyridine derivative known for its unique chemical properties. The presence of the trifluoroethyl group imparts significant electron-withdrawing characteristics, making this compound valuable in various chemical and industrial applications. Its structure consists of a pyridine ring substituted with a phenyl group at the 4-position and a trifluoroethyl group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2-(2,2,2-trifluoroethyl)pyridine typically involves the reaction of 4-phenylpyridine with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors has also been explored to enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Phenyl-2-(2,2,2-trifluoroethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridines.
Applications De Recherche Scientifique
4-Phenyl-2-(2,2,2-trifluoroethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in radiolabeling for imaging studies.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mécanisme D'action
The mechanism of action of 4-Phenyl-2-(2,2,2-trifluoroethyl)pyridine is primarily influenced by its electron-withdrawing trifluoroethyl group. This group affects the compound’s reactivity and interaction with various molecular targets. The compound can interact with enzymes and receptors, altering their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 4-(2,2,2-Trifluoroethyl)-L-phenylalanine
- 4-Phenyl-2-(2′-pyridyl)quinoline
Comparison: 4-Phenyl-2-(2,2,2-trifluoroethyl)pyridine is unique due to the specific positioning of the trifluoroethyl group, which imparts distinct electronic properties compared to other fluorinated pyridines. This uniqueness makes it particularly valuable in applications requiring strong electron-withdrawing effects .
Propriétés
Formule moléculaire |
C13H10F3N |
|---|---|
Poids moléculaire |
237.22 g/mol |
Nom IUPAC |
4-phenyl-2-(2,2,2-trifluoroethyl)pyridine |
InChI |
InChI=1S/C13H10F3N/c14-13(15,16)9-12-8-11(6-7-17-12)10-4-2-1-3-5-10/h1-8H,9H2 |
Clé InChI |
NKCZVVUVKGJHAL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=NC=C2)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


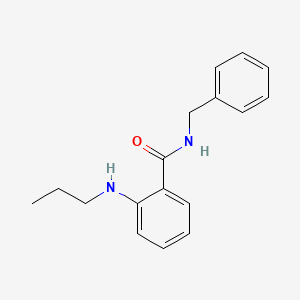
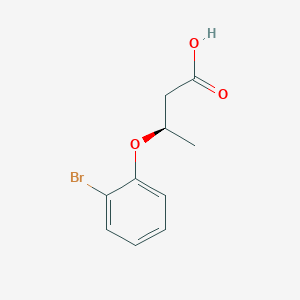

![methyl (3Z)-1-(2-chloroacetyl)-3-[methoxy(phenyl)methylidene]-2-oxoindole-6-carboxylate](/img/structure/B13094372.png)
![6-(4-(Cyclopropanecarbonyl)piperazin-1-yl)benzo[d]isothiazole-3-carboxylic acid](/img/structure/B13094379.png)
